Position-Specific 15N Detection: Amide-15N Enables Differentiation from Amino-15N Labeling in Asparagine with 1.0% Detection Limit
Using all mono-15N isotopomers of asparagine, Scharff-Poulsen et al. (2007) established that the amide group of asparagine is eliminated as HNCO in a secondary fragmentation process, enabling unambiguous differentiation between 15N-amide and 15N-amino labeling [1]. This analytical method was validated using L-Asparagine-amide-15N (target compound) against L-Asparagine-amino-15N standards, achieving a detection limit of 1.0% for the presence of a 15N label in asparagine [1].
| Evidence Dimension | Positional 15N label detection limit (3 SD) |
|---|---|
| Target Compound Data | 1.0% detection limit for 15N label presence in asparagine |
| Comparator Or Baseline | Glutamine detection limit: 0.7% (for methodological context) |
| Quantified Difference | Detection limit of 1.0% for asparagine positional labeling |
| Conditions | Ion-pair chromatography with electrospray ionization mass spectrometry; underivatized amino acids |
Why This Matters
This validated analytical method requires amide-specific 15N-asparagine as a calibration standard; procurement of L-Asparagine-amide-15N monohydrate directly enables positional labeling quantification in complex biological mixtures.
- [1] Scharff-Poulsen AM, Schou C, Egsgaard H. Direct analysis of 15N-label in amino and amide groups of glutamine and asparagine. J Mass Spectrom. 2007;42(2):161-170. View Source
